molecular formula C11H15BO5 B13979884 (3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid

(3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B13979884
M. Wt: 238.05 g/mol
InChI Key: IBSXASLWDMNWGA-UHFFFAOYSA-N
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Description

(3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with isopropoxy and methoxycarbonyl groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid is used as a reagent. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: (3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Isopropoxy-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves:

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C11H15BO5

Molecular Weight

238.05 g/mol

IUPAC Name

(4-methoxycarbonyl-3-propan-2-yloxyphenyl)boronic acid

InChI

InChI=1S/C11H15BO5/c1-7(2)17-10-6-8(12(14)15)4-5-9(10)11(13)16-3/h4-7,14-15H,1-3H3

InChI Key

IBSXASLWDMNWGA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)OC(C)C)(O)O

Origin of Product

United States

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